Cas no 1805063-31-3 (2,4-Difluoro-6-(methyl)thiophenol)
2,4-Difluoro-6-(methyl)thiophenol Chemical and Physical Properties
Names and Identifiers
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- 2,4-Difluoro-6-(methyl)thiophenol
- 2,4-difluoro-6-methylbenzenethiol
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- Inchi: 1S/C7H6F2S/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
- InChI Key: SCCHEHGYJULPOY-UHFFFAOYSA-N
- SMILES: SC1C(=CC(=CC=1C)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Topological Polar Surface Area: 1
2,4-Difluoro-6-(methyl)thiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011312-250mg |
2,4-Difluoro-6-(methyl)thiophenol |
1805063-31-3 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010011312-500mg |
2,4-Difluoro-6-(methyl)thiophenol |
1805063-31-3 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
| Alichem | A010011312-1g |
2,4-Difluoro-6-(methyl)thiophenol |
1805063-31-3 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
2,4-Difluoro-6-(methyl)thiophenol Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2,4-Difluoro-6-(methyl)thiophenol
2,4-Difluoro-6-(methyl)thiophenol
The compound 2,4-Difluoro-6-(methyl)thiophenol (CAS No. 1805063-31-3) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of aromatic sulfur-containing compounds, specifically thiophenols, which are known for their distinctive chemical properties and reactivity. The presence of fluorine atoms at the 2 and 4 positions, along with a methyl group at the 6 position, introduces a combination of electron-withdrawing and electron-donating effects that significantly influence its chemical behavior.
Recent studies have highlighted the importance of 2,4-Difluoro-6-(methyl)thiophenol in various fields, including pharmaceutical chemistry and materials science. Its ability to act as a versatile building block in organic synthesis has made it a valuable compound in the development of novel drugs and advanced materials. For instance, researchers have explored its potential as an intermediate in the synthesis of bioactive molecules, where its sulfur atom plays a critical role in forming bonds with other functional groups.
One of the most intriguing aspects of 2,4-Difluoro-6-(methyl)thiophenol is its reactivity under different conditions. The fluorine atoms at positions 2 and 4 contribute to the molecule's stability while also making it susceptible to nucleophilic substitution reactions. This dual nature makes it an ideal candidate for reactions involving both electrophilic and nucleophilic attack. Recent experiments have demonstrated its effectiveness in forming stable sulfonamides when reacted with primary amines under specific conditions.
In terms of synthesis, 2,4-Difluoro-6-(methyl)thiophenol can be prepared through various routes, including substitution reactions involving thiophenol derivatives. The introduction of fluorine atoms at specific positions requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the production process, making it more efficient and environmentally friendly.
The applications of 2,4-Difluoro-6-(methyl)thiophenol extend beyond organic synthesis. Its unique electronic properties make it a promising candidate for use in electronic materials, such as organic semiconductors and conductive polymers. Researchers have investigated its ability to act as a dopant in polymer blends, enhancing their electrical conductivity without compromising mechanical properties.
Furthermore, 2,4-Difluoro-6-(methyl)thiophenol has shown potential in catalytic applications. Its sulfur atom can coordinate with metal centers, enabling it to act as a ligand in transition metal-catalyzed reactions. Recent studies have demonstrated its effectiveness in facilitating cross-coupling reactions, which are crucial in the synthesis of complex organic molecules.
In conclusion, 2,4-Difluoro-6-(methyl)thiophenol (CAS No. 1805063-31-3) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and catalysis. As research continues to uncover new applications for this compound, its role in advancing technology and medicine is expected to grow even further.
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